

2-Chlorobenzenesulfonic acid CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Chlorobenzenesulfonic acid

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An In-depth Technical Guide to 2-Chlorobenzenesulfonic Acid

This technical guide provides a comprehensive overview of **2-Chlorobenzenesulfonic acid** (CAS No. 27886-58-4), including its chemical identity, molecular structure, properties, and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Structure

2-Chlorobenzenesulfonic acid, also known as o-Chlorobenzenesulfonic acid, is an organosulfur compound. It is one of the three isomers of chlorobenzenesulfonic acid, with the others being 3-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid.

CAS Number: 27886-58-4[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Formula: C₆H₅ClO₃S[\[1\]](#)

Molecular Structure:

- SMILES: C1=CC=C(C(=C1)S(=O)(=O)O)Cl
- InChI: InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9,10)/h1-4H,(H,8,9,10)[\[1\]](#)

The structure consists of a benzene ring substituted with a sulfonic acid group and a chlorine atom at the ortho position.

Physicochemical Properties

Quantitative data for **2-Chlorobenzenesulfonic acid** is sparse in the literature, with most experimental values reported for the more common para isomer (4-Chlorobenzenesulfonic acid). The following tables summarize the available computed data for the 2-chloro isomer and the experimental data for the 4-chloro isomer for comparison.

Table 1: General and Computed Properties of Chlorobenzenesulfonic Acid Isomers

Property	2-Chlorobenzenesulfonic acid	4-Chlorobenzenesulfonic acid
CAS Number	27886-58-4[1][2][3]	98-66-8[4][5]
Molecular Weight	192.62 g/mol [1]	192.62 g/mol [4][5]
pKa (Predicted)	-1.12 ± 0.15[1][3]	-0.83 ± 0.50
Density (Predicted)	1.551 g/cm³[3]	1.449 g/cm³ (estimate)[6]
XLogP3	Not Available	0.6[5]

Table 2: Experimental Physical Properties of 4-Chlorobenzenesulfonic acid

Property	Value
Physical Description	Pellets or Large Crystals[5]
Melting Point	67°C (Monohydrate)[4]
Boiling Point	148°C at 25 mmHg (anhydrous syrup)[4]
Solubility	Soluble in water and alcohol. Practically insoluble in ether and benzene.[4]

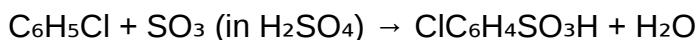
Synthesis and Experimental Protocols

The primary method for synthesizing chlorobenzenesulfonic acids is through the electrophilic aromatic substitution of chlorobenzene.

General Synthesis: Sulfonation of Chlorobenzene

The reaction of chlorobenzene with fuming sulfuric acid yields a mixture of ortho (2-chloro) and para (4-chloro) isomers, with the para isomer being the major product due to steric hindrance at the ortho position.[\[7\]](#)

Reaction:



Experimental Protocol: Sulfonation of Chlorobenzene (General Procedure)

This is a generalized protocol and requires optimization for specific isomer ratios and yields.

- Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- Reagents: Place chlorobenzene in the flask. Cool the flask in an ice bath.
- Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) dropwise from the dropping funnel to the stirred chlorobenzene. Maintain the temperature of the reaction mixture between 20-30°C.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored by techniques like TLC or HPLC.
- Work-up: Carefully pour the reaction mixture over crushed ice. The chlorobenzenesulfonic acid isomers will be in the aqueous layer.
- Neutralization: The acidic solution can be neutralized with a suitable base, such as calcium hydroxide or sodium hydroxide, to precipitate the corresponding sulfonate salts.[\[8\]](#)

Separation of Isomers

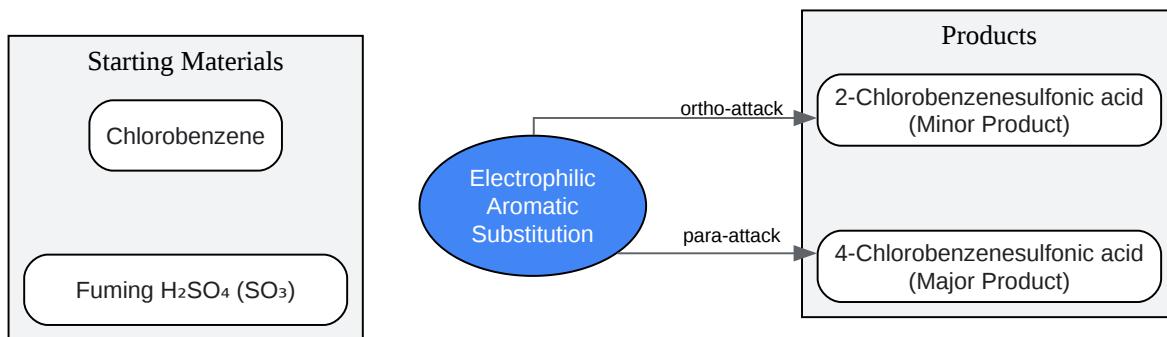
The separation of **2-chlorobenzenesulfonic acid** from its para isomer is challenging. The literature does not provide a standard, detailed protocol. However, the following principles can

be applied:

- Fractional Crystallization: This technique relies on the different solubilities of the isomeric salts at various temperatures.[9] By converting the sulfonic acids to their sodium or potassium salts and carefully controlling the temperature and solvent concentration, it may be possible to selectively crystallize one isomer.[8][10] For instance, the trans-isomer of some sulfonic acid salts can be crystallized from a solution containing both cis and trans isomers.[10]
- Chromatography: Chromatographic methods, such as HPLC, could be developed for the analytical or preparative separation of the isomers.[11]

Visualization of Synthesis Pathway

The following diagram illustrates the sulfonation of chlorobenzene, leading to the formation of **2-chlorobenzenesulfonic acid** and **4-chlorobenzenesulfonic acid**.



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Caption: Synthesis of 2- and 4-chlorobenzenesulfonic acid via sulfonation of chlorobenzene.

Applications

2-Chlorobenzenesulfonic acid and its derivatives are primarily used as intermediates in the chemical industry. For instance, they can be precursors in the synthesis of dyes and other

specialty chemicals. The related compound, 4-chlorobenzenesulfonyl chloride, is used in the production of 4,4'-dichlorodiphenyl sulfone, a monomer for high-performance polymers.[12]

Conclusion

2-Chlorobenzenesulfonic acid is a known chemical intermediate whose synthesis is well-understood in principle. However, a detailed experimental protocol for its isolation in pure form and comprehensive characterization data are not readily available in the public domain. The information provided in this guide is based on the available scientific literature and chemical databases and should serve as a foundational resource for researchers. Further experimental work is needed to establish detailed protocols for its separation and to fully characterize its physicochemical properties.

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